molecular formula C23H22N2O3 B2676347 N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide CAS No. 941963-68-4

N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2676347
CAS No.: 941963-68-4
M. Wt: 374.44
InChI Key: ONPROCSBXRCFOO-UHFFFAOYSA-N
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Description

N1-Benzhydryl-N2-(2-ethoxyphenyl)oxalamide is a high-purity chemical compound intended for research applications. This molecule features a benzhydryl (diphenylmethyl) group, a structural motif recognized in medicinal chemistry for its conformational influence and potential as a handle in synthetic methodologies . The benzhydryl amine component is established as a valuable scaffold in organic synthesis, particularly for the development of specialized handles used in solid-phase peptide synthesis (SPPS), where it can facilitate cleavage and deprotection steps . Concurrently, the 2-ethoxyphenyl oxalamide moiety is structurally analogous to other substituted oxalamides, which are frequently investigated in pharmaceutical research for their receptor-interaction properties . Researchers may employ this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a tool for studying molecular recognition and protein-protein interactions. Its mechanism of action in any specific biological context would be a subject of ongoing investigation, but its design offers a versatile platform for chemical exploration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-benzhydryl-N-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-20-16-10-9-15-19(20)24-22(26)23(27)25-21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPROCSBXRCFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide typically involves the reaction of benzhydrylamine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

End-Group Design: The benzhydryl group in the target compound provides steric bulk, which may reduce miscibility in polar polymers like PHB compared to compound 2, which uses PHB-mimetic end-groups for optimal compatibility .

Spacer Length :

  • Shorter spacers (e.g., in compound 2) enhance phase separation at temperatures closer to PHB’s melting point, improving nucleation efficiency. The target compound’s spacer length is unspecified but likely critical for balancing miscibility and crystallization .

Thermal Transitions: Compound 1 exhibits a melting transition at 146.5°C, linked to structural reorganization of its flexible spacer .

Performance in Polymer Nucleation

  • Compound 2 : Demonstrates superior nucleation efficiency in PHB due to tailored end-groups that mimic the polymer’s structure, enabling homogeneous dispersion and phase separation at optimal temperatures. This increases PHB’s crystallization temperature (Tc) by ~20°C compared to pure PHB .
  • Compound 1: Limited miscibility in PHB results in inhomogeneous dispersion and poor nucleation efficiency, highlighting the necessity of end-group modification .
  • This compound : While its benzhydryl group may reduce PHB compatibility compared to compound 2, the ethoxy group could enhance solubility in less polar polymers (e.g., polyolefins). Empirical studies are needed to confirm this hypothesis.

Biological Activity

N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a benzhydryl group and an ethoxyphenyl group linked to an oxalamide core. This configuration is believed to contribute to its biological activities by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is thought to exert its effects through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound can bind to specific receptors, altering their activity and leading to various biological responses, such as apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased rates of apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, further promoting cell death.

Case Studies and Research Findings

A selection of studies highlights the biological activities and potential therapeutic applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 3Mechanistic InsightsRevealed interaction with specific protein targets involved in cell signaling pathways related to cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)oxalamideSimilar oxalamide backboneModerate antimicrobial activity
N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamideContains biphenyl groupLower anticancer efficacy compared to this compound

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